molecular formula C21H18BrNO3 B11644959 methyl (4Z)-1-benzyl-4-(3-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-benzyl-4-(3-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11644959
M. Wt: 412.3 g/mol
InChI Key: UYOBPHQGZDOPAX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a substituted hydrazine with an appropriate β-ketoester to form the pyrazolone core. This is followed by an aldol condensation reaction with 3-bromobenzaldehyde to introduce the bromophenylmethylidene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3-bromophenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)pyrazolidine-3,5-dione
  • 3-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
  • (4Z)-4-[(3-bromophenyl)methylidene]-1-(2,5-dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential reactivity. The presence of the bromophenyl group and the pyrrole ring makes it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

methyl (4Z)-1-benzyl-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H18BrNO3/c1-14-19(21(25)26-2)18(12-16-9-6-10-17(22)11-16)20(24)23(14)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3/b18-12-

InChI Key

UYOBPHQGZDOPAX-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.